
N-(5-Amino-2-fluorophenyl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Amino-2-fluorophenyl)-2-fluorobenzamide (NAFB) is an organic compound with a wide range of applications in the scientific and research fields. It is a versatile and useful molecule, as it can be used as a reagent for a variety of reactions and as a building block for synthesizing more complex molecules. NAFB is also used in the pharmaceutical industry for the development of drugs and drug delivery systems.
Applications De Recherche Scientifique
1. Potential in Treating Asthma and Gastrointestinal Diseases
N-(5-Amino-2-fluorophenyl)-2-fluorobenzamide has been studied for its therapeutic applications in treating a range of disorders including asthma and gastrointestinal diseases. This compound acts as a NK1/NK2 antagonist, highlighting its potential in influencing neurological pathways related to these conditions (Norman, 2008).
2. Role as a Fluorescent Probe for Metal Ions
Research on 2-aminobenzamide structural isomers, which are closely related to N-(5-Amino-2-fluorophenyl)-2-fluorobenzamide, has shown that these compounds can act as fluorescent probes for metal ions like Cd2+ and Zn2+. The unique 'off-on' and 'on-off' fluorescent characteristics of these compounds demonstrate their utility in sensing and detecting specific metal ions (Xu et al., 2014).
3. Antimicrobial Applications
The compound has shown promise in antimicrobial applications. Derivatives of N-(5-Amino-2-fluorophenyl)-2-fluorobenzamide have been synthesized and tested against various bacterial and fungal strains, exhibiting significant antimicrobial activity. This suggests its potential use in developing new antimicrobial drugs (Desai et al., 2013).
Propriétés
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O/c14-10-4-2-1-3-9(10)13(18)17-12-7-8(16)5-6-11(12)15/h1-7H,16H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXQRGIPOYYMAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)N)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


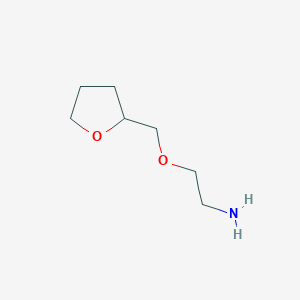
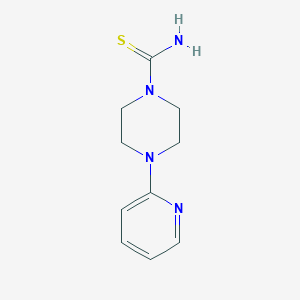

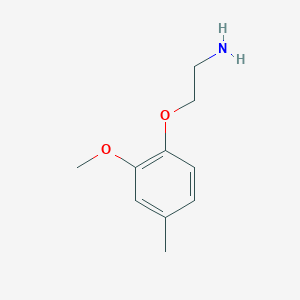



![N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-methylamine](/img/structure/B1320361.png)
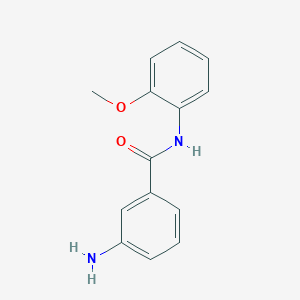
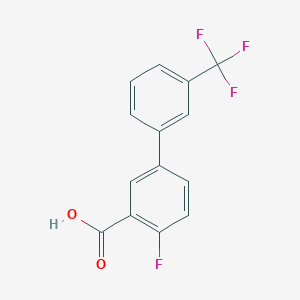
![3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320374.png)
![(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1320377.png)
